methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-9-13(15(21)22-2)14(10-5-3-4-6-11(10)17)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFVCXFKRWHYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with a suitable β-keto ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyrimido-thiazine/oxazine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Halogens : Fluorine (target compound) offers electronegativity-driven polarity, while chlorine (CID 3095873) and iodine () provide steric bulk and distinct electronic profiles. Iodine’s heavy atom properties are advantageous in structural studies .
- Methoxy Groups : The 4-methoxyphenyl analog () exhibits improved solubility due to the electron-donating methoxy group, contrasting with the electron-withdrawing fluorine in the target compound.
Ester Variations :
- Methyl esters (target compound, CID 3095873) are common for stability, whereas allyl esters () may enhance membrane permeability in biological systems .
Core Heterocycle Differences :
- Thiazine (sulfur-containing) vs. oxazine (oxygen-containing): Thiazine derivatives generally exhibit lower polarity and higher metabolic resistance compared to oxazines .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for CID 3095873, involving cyclocondensation of thiourea derivatives with chalcone intermediates, followed by chromatography for purification .
Biological Activity
Methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound belonging to the pyrimido[2,1-b][1,3]thiazine class. This compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. The compound features a pyrimidine ring fused with a thiazine moiety and exhibits a molecular weight of approximately 345.36 g/mol. The presence of a fluorine atom in its structure enhances its potential biological activity by modifying the electronic properties of the compound.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 345.36 g/mol |
| Functional Groups | Pyrimidine, Thiazine |
| Fluorine Substituent | Yes |
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation |
| Anti-inflammatory | Reduces cytokine production; inhibits COX/LOX |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrimido-Thiazine Core : This involves the reaction of thiourea with appropriate carbonyl compounds to form the pyrimidothiazine scaffold.
- Substitution Reactions : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution.
- Carboxylation : The final step involves esterification to introduce the carboxylate moiety.
Case Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Study : In a study published in Cancer Research, methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-pyrimido-thiazine derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the micromolar range.
- Anti-inflammatory Research : Another study highlighted in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in animal models induced by carrageenan.
- Antimicrobial Testing : Research published in Antibiotics revealed that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?
The synthesis typically involves multi-step cyclization reactions. A common approach includes:
- Step 1 : Condensation of substituted pyrimidine precursors with thiazine-forming reagents under basic conditions.
- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki coupling, depending on halogenation patterns .
- Step 3 : Esterification of the carboxylate group using methyl iodide in the presence of a base (e.g., K₂CO₃) . Reaction monitoring is performed via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, retention time ~12 min) to ensure purity (>95%) .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR : ¹H NMR (δ 2.3 ppm for methyl groups, δ 7.1–7.4 ppm for fluorophenyl protons), ¹³C NMR (δ 170–175 ppm for carbonyl carbons) .
- HRMS : Molecular ion peak at m/z 375.09 (calculated for C₁₆H₁₄FN₂O₃S) .
- X-ray crystallography : Confirms fused pyrimido-thiazine ring geometry and substituent orientation (bond angles: 118–122° for N–C–S in thiazine) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in methanol (~10 mg/mL), and insoluble in water (<0.1 mg/mL) .
- Stability : Degrades under UV light (t₁/₂ ~48 hrs) and hydrolyzes in aqueous alkaline conditions (pH >9). Store desiccated at –20°C .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 2–10 µM for kinase inhibition) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
- Cellular permeability : LogP (~2.5) limits membrane penetration in certain cell lines . Methodological resolution :
- Standardize assays using recombinant enzymes and ATP-Kinase Glo® protocols.
- Validate cellular activity with orthogonal methods (e.g., SPR for target engagement) .
Q. What computational strategies predict biological targets for this compound?
- Molecular docking : PyRx/AutoDock Vina identifies binding to kinase ATP pockets (e.g., CDK2, binding energy –9.2 kcal/mol) .
- Pharmacophore modeling : Matches the 4-oxo group and fluorophenyl moiety to serine/threonine kinase pharmacophores .
- ADMET prediction : SwissADME estimates moderate BBB permeability (0.8) and CYP3A4 inhibition risk .
Q. How can synthetic routes be optimized for scale-up without compromising purity?
Challenges : Low yields (~30%) in cyclization steps due to steric hindrance from the 8-methyl group. Solutions :
- Use flow chemistry to control reaction exothermicity and improve mixing .
- Replace THF with 2-MeTHF (recyclable solvent) in esterification steps .
- Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
